3-(2-(o-Tolyloxy)acetamido)benzofuran-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular formula of 3-(2-(o-Tolyloxy)acetamido)benzofuran-2-carboxamide is C18H16N2O4, and its molecular weight is 324.336.Chemical Reactions Analysis
Benzofuran compounds, including this compound, can undergo various chemical reactions. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .Scientific Research Applications
Supramolecular Chemistry Applications
Benzofuran derivatives, including benzene-1,3,5-tricarboxamides (BTAs), have been extensively studied for their supramolecular chemistry applications. BTAs exhibit a simple structure and are widely accessible, which, combined with a detailed understanding of their supramolecular self-assembly behavior, allows for their full utilization in a range of scientific disciplines. These applications span from nanotechnology to polymer processing and biomedical applications. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding demonstrates their adaptability. Their multivalent nature also drives applications in the biomedical field, showcasing the versatility and potential of BTAs as supramolecular building blocks (Cantekin, de Greef, & Palmans, 2012).
Antimicrobial Applications
Benzofuran derivatives have emerged as significant structures in the development of new antimicrobial agents. They are widely found in both natural products and synthetic compounds, displaying a broad range of biological and pharmacological applications. Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been utilized in treating skin diseases like cancer or psoriasis. The unique structural features of benzofuran and its derivatives make them a privileged structure in drug discovery, especially in the search for efficient antimicrobial candidates. This highlights the ongoing importance of benzofuran derivatives in the field of drug invention and development, offering a promising avenue for the treatment of microbial diseases (Hiremathad et al., 2015).
Environmental and Health Impact
The widespread use and environmental presence of benzofuran derivatives, such as benzophenone-3 (BP-3), have raised concerns about their potential ecological risks. BP-3, commonly found in sunscreens and cosmetic products, has been detected in various environmental compartments, including water, soil, and sediments. Due to its lipophilic nature and potential as a weak endocrine disrupter, the ecological impact of BP-3 and its metabolites is an area of ongoing research. This includes investigating their occurrence, fate, behavior in aquatic environments, and potential toxicity to both humans and aquatic life. Such studies are crucial for understanding the environmental persistence and biological effects of benzofuran derivatives and for developing strategies to mitigate their impact (Kim & Choi, 2014).
Future Directions
Benzofuran compounds, including 3-(2-(o-Tolyloxy)acetamido)benzofuran-2-carboxamide, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications as drugs . These substances are potential natural drug lead compounds . Therefore, future research may focus on exploring their therapeutic potentials and developing them into effective drugs.
Mechanism of Action
The benzofuran core is present in many biologically active natural products, which has made it a popular scaffold to explore when designing drugs . Furthermore, other benzofuran derivatives have been shown to display a wide range of antimicrobial and anticancer properties .
Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives .
Properties
IUPAC Name |
3-[[2-(2-methylphenoxy)acetyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-11-6-2-4-8-13(11)23-10-15(21)20-16-12-7-3-5-9-14(12)24-17(16)18(19)22/h2-9H,10H2,1H3,(H2,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHONIOIFVGHFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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